molecular formula C6H4BrFO B134220 3-Bromo-2-fluorophenol CAS No. 156682-53-0

3-Bromo-2-fluorophenol

Cat. No. B134220
Key on ui cas rn: 156682-53-0
M. Wt: 191 g/mol
InChI Key: MEZFCUMYQXLFOV-UHFFFAOYSA-N
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Patent
US06482478B1

Procedure details

125 ml of a 35% strength aqueous solution of hydrogen peroxide are added dropwise at room temperature to the crude 2-bromo-1-fluorophenylboronic acid (80 g) dissolved in 300 ml of tert-butyl methyl ether; during this addition, the temperature rises to 55° C. When the addition is complete, the mixture is refluxed for a further 2 hours. After the mixture has been cooled, 100 ml of water are added, and the organic phase is extracted by shaking twice with saturated sodium sulfite solution. After the solvent has been removed by distillation under reduced pressure, vacuum distillation (90° C.; 4 mbar) gives 54 g of 3-bromo-2-fluorophenol as an oil which soon crystallizes. 1H-NMR (CDCl3): 6.9-7.1 (m; 3H); 5.1 (br; 1H), 19F-NMR (CDCl3): −135 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-1-fluorophenylboronic acid
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]O.[Br:3][CH:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]1(B(O)O)[F:10].O>COC(C)(C)C>[Br:3][C:4]1[C:5]([F:10])=[C:6]([OH:1])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
2-bromo-1-fluorophenylboronic acid
Quantity
80 g
Type
reactant
Smiles
BrC1C(C=CC=C1)(F)B(O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
by shaking twice with saturated sodium sulfite solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
during this addition
CUSTOM
Type
CUSTOM
Details
rises to 55° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has been cooled
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted
CUSTOM
Type
CUSTOM
Details
After the solvent has been removed by distillation under reduced pressure, vacuum distillation (90° C.; 4 mbar)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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